molecular formula C23H21N3O5 B14339084 N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide CAS No. 100278-35-1

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide

Cat. No.: B14339084
CAS No.: 100278-35-1
M. Wt: 419.4 g/mol
InChI Key: OYOSWLMGCWXHEN-ZVHZXABRSA-N
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Description

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with an amine to form a Schiff base. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Acylation Reaction: The Schiff base is then subjected to an acylation reaction with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step results in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-aminobenzamide
  • N-[(E)-(3-methoxyphenyl)methylideneamino]-4-aminobenzamide
  • N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-aminobenzamide

Uniqueness

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

100278-35-1

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C23H21N3O5/c1-30-19-10-6-16(7-11-19)22(28)25-18-8-4-17(5-9-18)23(29)26-24-14-15-3-12-20(27)21(13-15)31-2/h3-14,27H,1-2H3,(H,25,28)(H,26,29)/b24-14+

InChI Key

OYOSWLMGCWXHEN-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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